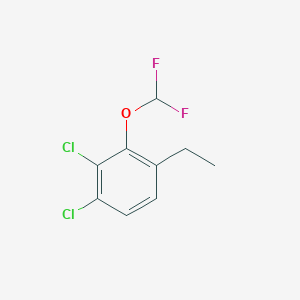

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene

Beschreibung

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is a halogenated aromatic compound with the molecular formula C₉H₇Cl₂F₂O. Its structure features chlorine atoms at positions 1 and 2, a difluoromethoxy group (-OCF₂) at position 3, and an ethyl group (-CH₂CH₃) at position 2. The chlorine atoms enhance electrophilicity and metabolic stability, while the difluoromethoxy group provides electron-withdrawing effects and resistance to oxidative degradation. The ethyl group may increase lipophilicity, influencing membrane permeability and environmental persistence .

Eigenschaften

Molekularformel |

C9H8Cl2F2O |

|---|---|

Molekulargewicht |

241.06 g/mol |

IUPAC-Name |

1,2-dichloro-3-(difluoromethoxy)-4-ethylbenzene |

InChI |

InChI=1S/C9H8Cl2F2O/c1-2-5-3-4-6(10)7(11)8(5)14-9(12)13/h3-4,9H,2H2,1H3 |

InChI-Schlüssel |

JPYUILVTXWZSLG-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=C(C(=C(C=C1)Cl)Cl)OC(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.

Chlorination: The benzene derivative undergoes chlorination to introduce chlorine atoms at the desired positions on the benzene ring.

Fluorination: The chlorinated intermediate is then subjected to fluorination to introduce fluorine atoms.

Industrial Production Methods:

In industrial settings, the production of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the product. The process may also include purification steps such as distillation or recrystallization to obtain the final product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions:

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can lead to the removal of chlorine or fluorine atoms, resulting in different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

Biology: The compound can be used in studies involving the interaction of halogenated aromatic compounds with biological systems.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and the difluoromethoxy group can influence the compound’s reactivity and binding affinity to these targets. The specific pathways involved depend on the context of its application, such as its role in chemical synthesis or biological studies.

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Functional Group Effects

The following table compares substituents and key properties of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene with analogous benzene derivatives:

Key Observations:

- Electron-Withdrawing Groups (EWGs): The difluoromethoxy group (-OCF₂) in the target compound is less electron-withdrawing than trifluoromethyl (-CF₃) in oxyfluorfen but more so than methoxy (-OCH₃) in ’s compound. This balance may optimize reactivity and stability for specific biological interactions .

- Lipophilicity: The ethyl group in the target compound likely increases lipophilicity compared to nitro or trifluoromethyl groups, enhancing soil adsorption and bioavailability in non-polar environments .

- Synthetic Complexity: Introducing -OCF₂ requires specialized fluorination reagents, whereas nitro groups (as in nitrofluorfen) are easier to install via nitration but may necessitate reduction steps (e.g., SnCl₂ in ethanol, as in ) for further functionalization .

Stability and Environmental Impact

- Photostability: The -OCF₂ group improves resistance to UV degradation compared to nitro groups, which are prone to photolysis. This could reduce environmental toxicity .

- Persistence: Ethyl substituents may increase soil half-life relative to nitrofluorfen, which degrades faster due to nitro group reduction pathways .

Biologische Aktivität

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and its implications in various fields, including environmental science and pharmacology.

Chemical Structure and Properties

1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, along with an ethyl group. Its molecular formula is . The unique arrangement of these halogen substituents contributes to its reactivity and interaction with biological systems.

Toxicity and Environmental Impact

Research indicates that halogenated compounds, including 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene, can exhibit significant toxicity to various organisms. For instance, studies have shown that chlorinated and fluorinated compounds can disrupt endocrine functions and have adverse effects on aquatic life. The compound's structural similarity to known toxicants raises concerns regarding its environmental persistence and bioaccumulation potential.

The biological activity of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene may be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key metabolic enzymes in microorganisms. For example, the presence of halogenated groups can enhance binding affinity to enzymes involved in metabolic pathways, potentially leading to inhibition of essential processes such as glycolysis and oxidative phosphorylation.

- Reactive Oxygen Species (ROS) Generation : Halogenated compounds are known to induce oxidative stress in cells by generating ROS. This can lead to cellular damage, apoptosis, or necrosis.

- Interference with Cell Signaling : The compound may disrupt cellular signaling pathways by mimicking natural substrates or by binding to receptors involved in hormone signaling.

Study 1: Toxicological Assessment

A study conducted on the effects of 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene on Pseudomonas putida demonstrated that exposure led to increased expression of the tod operon responsible for toluene degradation. This indicates that the compound may serve as an inducer for certain metabolic pathways in bacteria, potentially enhancing biodegradation processes in contaminated environments .

Study 2: Cytotoxicity in Cancer Cells

In vitro assays have revealed that fluorinated aromatic compounds can exhibit cytotoxic effects against various cancer cell lines. The presence of the difluoromethoxy group in 1,2-Dichloro-3-difluoromethoxy-4-ethylbenzene may enhance its ability to inhibit tumor cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.